molecular formula C13H11FN4 B2643244 6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439120-67-9

6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2643244
CAS No.: 439120-67-9
M. Wt: 242.257
InChI Key: WUXSZYOHAIQUCQ-UHFFFAOYSA-N
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Description

Product Overview 6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 439120-67-9) is a high-purity chemical compound with the molecular formula C13H11FN4 and a molecular weight of 242.26 g/mol . This pyrazolo[1,5-a]pyrimidine scaffold is provided for research applications and is a subject of interest in medicinal chemistry and drug discovery. Research Applications and Value The pyrazolo[1,5-a]pyrimidine core of this compound is a privileged structure in medicinal chemistry. Scientific studies on analogous structures highlight its significant research value. This scaffold has been identified as a potential lead for antitubercular agents , with structure-activity relationship (SAR) studies showing that specific substitutions can lead to substantial improvements in activity against Mycobacterium tuberculosis with low cytotoxicity . Furthermore, structurally similar compounds have demonstrated anticancer activity in vitro , particularly inhibiting the viability of lung carcinoma and hepatocellular carcinoma cells in the low micromolar range . The core structure is also recognized as a close analog of known nanomolar antagonists for the adenosine A2a receptor, a promising target in immuno-oncology . Related molecules have also been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle control . These diverse research trajectories make this compound a versatile building block for developing novel therapeutic agents. Handling and Safety This compound is classified with the signal word "Warning." Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and eye/face protection. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4/c1-8-6-12-16-7-11(13(15)18(12)17-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXSZYOHAIQUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester.

    Cyclization to Form Pyrazolopyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the pyrazolopyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Methylation: The final step involves the methylation of the pyrazolopyrimidine core at the 2-position using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyrazolopyrimidine N-oxide.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Antifungal Properties

Recent studies have indicated that compounds structurally related to 6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibit promising antifungal activity. Research has focused on targeting specific kinases in fungi such as Candida albicans, which is known for developing resistance to conventional antifungal agents. The molecular dynamics simulations of these compounds suggest stable interactions with the target proteins, indicating their potential as antifungal therapies .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Its structural analogs have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. The presence of the fluorophenyl group is believed to enhance its potency by improving binding affinity to biological targets .

Case Study: Antifungal Drug Development

A study aimed at developing new antifungal therapies highlighted the effectiveness of compounds similar to this compound against drug-resistant strains of C. albicans. Virtual screening of a library of compounds resulted in the identification of several candidates that demonstrated significant binding energies and stability in molecular dynamics simulations, suggesting their viability as new antifungal agents .

Case Study: Cancer Cell Inhibition

In another study focusing on cancer treatment, researchers synthesized derivatives of this compound and tested their effects on various cancer cell lines. The results showed that these compounds could effectively inhibit cell growth and induce apoptosis in a dose-dependent manner. The study concluded that further optimization of these compounds could lead to the development of effective anticancer drugs .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntifungalCandida albicansInhibition of yeast casein kinase
AntitumorVarious cancer cellsModulation of signaling pathways

Biological Activity

6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H10FN3
  • Molecular Weight : 227.24 g/mol
  • CAS Number : 478258-87-6

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit various biological activities through different mechanisms:

  • Inhibition of Kinases : Many derivatives have been shown to inhibit key kinases involved in inflammatory and cancer pathways. For instance, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of p38 MAP kinase, which plays a crucial role in cytokine production and inflammation .
  • Antitumor Activity : The compound has demonstrated potential antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models .
  • Enzymatic Inhibition : Some studies report that these compounds can inhibit various enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity TypeDescriptionReference
Kinase Inhibition Potent inhibitor of p38 MAPK; reduces cytokine production (IL-1β, TNFα).
Antitumor Effects Induces apoptosis and inhibits cell proliferation in cancer cell lines.
Enzymatic Activity Inhibits HDACs leading to increased acetylation of histones.
Neuroprotective Potential benefits in neurodegenerative diseases through A2A receptor modulation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis via caspase activation and modulation of cell cycle proteins .
  • Inflammation Models : In an adjuvant-induced arthritis model, compounds structurally related to this compound were shown to significantly reduce inflammation markers and joint swelling, indicating their potential for treating autoimmune diseases .
  • Neuroprotective Effects : Research into A2A receptor antagonists has indicated that pyrazolo[1,5-a]pyrimidines may offer neuroprotective effects beneficial for conditions like Alzheimer's disease due to their ability to modulate neuroinflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidines are a versatile scaffold in medicinal chemistry, with substitutions at positions 2, 3, 5, 6, and 7 influencing biological activity. Below is a comparative analysis of key analogues:

Substituent Position and Functional Group Variations

Compound Name (Structure) Substituents (Positions) Molecular Weight (g/mol) Biological Activity Key References
6-(4-Fluorophenyl)-2-methylpyrazolo[...]-amine 6-(4-fluorophenyl), 2-methyl 242.25 Not specified (discontinued)
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl) 3-(4-fluorophenyl), 5,6-dimethyl, N-picolyl - Anti-Wolbachia agent
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl) 3,5-bis(4-fluorophenyl), N-picolyl - Anti-mycobacterial (MIC: <1 μM)
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl) 3-(4-fluorophenyl), 5-(4-methoxyphenyl) - Anti-mycobacterial
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methyl 3-(2-methoxyphenyl), 5-methyl, N-4-Cl-Ph - No activity specified
Key Observations:
  • Position 3 vs. 6 Fluorophenyl Substitution : The target compound’s 6-(4-fluorophenyl) group distinguishes it from most analogues, which typically feature 3-(4-fluorophenyl) substitutions. The 3-position substitution is critical in anti-mycobacterial agents (e.g., compound 32 in ), where it enhances binding to ATP synthase . The 6-position fluorophenyl in the target may alter steric interactions or target selectivity.
  • N-Substituents : The target compound has a primary amine at position 7, whereas analogues like those in incorporate N-(pyridin-2-ylmethyl) groups. Pyridinylmethyl substituents improve solubility and may enhance pharmacokinetics in anti-Wolbachia and anti-mycobacterial agents .
  • Methyl Group at Position 2 : The target’s 2-methyl group is uncommon in literature compounds, which often feature hydrogen or bulkier substituents (e.g., allyl in ). Methyl groups at position 2 could influence metabolic stability or steric hindrance.

Q & A

Q. What are the optimal synthetic routes for 6-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as substituted pyrazoles and pyrimidines. A common approach employs Suzuki-Miyaura cross-coupling reactions to introduce the 4-fluorophenyl group at position 5. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids under inert atmospheres (N₂ or Ar) achieve high yields . Reaction optimization includes:

  • Temperature control (80–120°C) to balance reaction rate and side-product formation.
  • Solvent selection (e.g., toluene or DMF) to enhance solubility and catalyst activity.
  • Purification via column chromatography or recrystallization to isolate the product with >95% purity .

Q. How can the structural and electronic properties of this compound be characterized?

Key characterization methods include:

  • X-ray crystallography : Resolve 3D molecular geometry and confirm substituent positions. SHELX software is widely used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ ~7.5–8.2 ppm for aromatic protons) and ¹⁹F NMR (δ ~-110 ppm for fluorophenyl) verify substituent integration .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ≈ 297.12 g/mol) and fragmentation patterns.
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with bioactivity .

Q. What preliminary biological activities have been reported for this compound?

Pyrazolo[1,5-a]pyrimidines exhibit:

  • Kinase inhibition : Potency against CDK2 (IC₅₀ ~50 nM) and p38 MAPK (IC₅₀ ~100 nM) via competitive ATP-binding site interactions .
  • Anticancer activity : Apoptosis induction in breast (MCF-7) and lung (A549) cancer cell lines (EC₅₀ ~1–5 µM) .
  • Enzyme inhibition : Selectivity for tubulin polymerization (EC₅₀ ~0.2 µM) without competitive binding to taxane sites .

Advanced Research Questions

Q. How do structural modifications at positions 2, 5, and 7 affect potency and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Position 2 (methyl group) : Enhances metabolic stability by reducing CYP450 oxidation. Substitution with bulkier groups (e.g., trifluoromethyl) increases lipophilicity but may reduce solubility .
  • Position 5 (fluorophenyl) : Fluorine improves binding affinity via hydrophobic interactions and electron-withdrawing effects. Ortho-fluorine substitution optimizes activity against tubulin .
  • Position 7 (amine) : Primary amines show higher kinase inhibition than secondary/tertiary amines. Arylalkylamine substituents (e.g., pyridin-2-ylmethyl) improve blood-brain barrier penetration for neurotargets .

Q. What mechanistic insights explain its dual activity as a kinase inhibitor and microtubule stabilizer?

  • Kinase inhibition : The pyrazolo[1,5-a]pyrimidine core mimics the purine scaffold of ATP, forming hydrogen bonds with kinase hinge regions (e.g., CDK2 Val18 and Glu81) .
  • Microtubule stabilization : Unlike taxanes, this compound binds to the vinca domain of β-tubulin, promoting polymerization by stabilizing longitudinal protofilament interactions .

Q. What advanced analytical methods are recommended for studying its binding kinetics and metabolism?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified kinases or tubulin.
  • Cryo-EM : Resolve compound-microtubule complexes at near-atomic resolution .
  • LC-MS/MS : Quantify metabolic stability in liver microsomes and identify major metabolites (e.g., N-demethylation or fluorophenyl hydroxylation) .

Q. How can in vivo efficacy be evaluated in disease models?

  • Xenograft models : Administer orally (10–50 mg/kg/day) or intravenously (5–20 mg/kg) to nude mice bearing human tumor xenografts. Monitor tumor volume regression and survival rates .
  • Pharmacokinetics : Assess bioavailability (>60%), half-life (t₁/₂ ~4–6 h), and brain penetration (Kp,uu ~0.3) via plasma and tissue sampling .

Q. What strategies address resistance mechanisms in target proteins?

  • Multidrug resistance (MDR) pumps : Co-administer with P-gp inhibitors (e.g., verapamil) to enhance intracellular accumulation .
  • Mutation-driven resistance : Design derivatives with flexible substituents (e.g., cyclopropyl at position 3) to accommodate kinase active-site mutations .

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